3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one
Overview
Description
3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one is an organic compound belonging to the furanone family. It is a five-membered lactone with a hydroxyl group and a methyl group attached to the furan ring. This compound is known for its sweet, caramel-like aroma and is often found in various natural sources such as fenugreek seeds, wine, and tobacco .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and dehydration to form the furanone ring . Another method includes the use of α-methyl-γ-butyrolactone as a starting reagent, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the Maillard reaction, where reducing sugars react with amino acids under heat to produce a variety of furanone compounds . This method is widely used in the food industry to create flavoring agents.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The furanone ring can be reduced to form a dihydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furanones and dihydrofuran derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent . Additionally, it can alter gene expression related to appetite and neurotransmission in the brain, suggesting its influence on the nervous system .
Comparison with Similar Compounds
3-Hydroxy-5-methyl-2,5-dihydrofuran-2-one can be compared with other similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma and used extensively in the food industry.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Another furanone derivative with a sweet aroma, used in flavoring applications.
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and applications.
Properties
IUPAC Name |
4-hydroxy-2-methyl-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-4(6)5(7)8-3/h2-3,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGQVJRAKXPFNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498197 | |
Record name | 3-Hydroxy-5-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21053-73-6 | |
Record name | 3-Hydroxy-5-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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